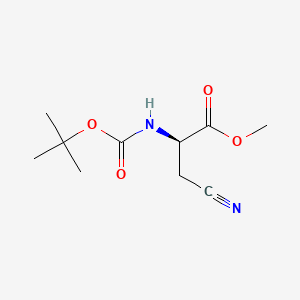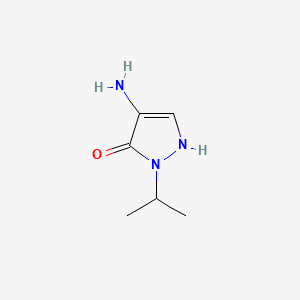
(2-氨基吡啶-3-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminopyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C5H7BN2O2. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.
科学研究应用
(2-Aminopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including proteins and enzymes .
Mode of Action
(2-Aminopyridin-3-yl)boronic acid is a type of boronic acid, which is often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst . The boronic acid acts as the nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways.
Result of Action
As a participant in the suzuki–miyaura coupling reaction, this compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, potentially affecting cellular processes depending on the nature of these compounds.
生化分析
Biochemical Properties
The key interaction of boronic acids, including (2-Aminopyridin-3-yl)boronic acid, with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Molecular Mechanism
Boronic acids typically exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable under normal storage conditions .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: There are several methods for synthesizing pyridinylboronic acids, including (2-Aminopyridin-3-yl)boronic acid:
Metal-Halogen Exchange: This involves the exchange of a halogen atom in the corresponding pyridinyl halide with a boronic acid group using trialkylborates.
Directed Ortho-Metallation (DoM): This method involves the metal-hydrogen exchange of a substituted pyridine followed by borylation using trialkylborates.
Palladium-Catalyzed Cross Coupling: Halopyridines are coupled with tetraalkoxydiboron or dialkoxyhydroborane.
C-H or C-F Bond Activation: Catalyzed by iridium or rhodium, this method involves the activation of C-H or C-F bonds followed by borylation.
[4+2] Cycloaddition: This method involves the cycloaddition reaction to introduce the boronic acid group.
Industrial Production Methods: Industrial production of (2-Aminopyridin-3-yl)boronic acid typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反应分析
Types of Reactions: (2-Aminopyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds, involving the coupling of boronic acids with halides in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction involves the coupling of boronic acids with amines or alcohols in the presence of a copper catalyst.
Petasis Reaction: This multicomponent reaction involves the coupling of boronic acids with amines and aldehydes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Trialkylborates: Used in the synthesis of boronic acids via metal-halogen exchange and DoM methods.
Major Products: The major products formed from these reactions are typically biaryl compounds (from Suzuki-Miyaura coupling), arylamines or aryl ethers (from Chan-Lam coupling), and complex amine derivatives (from Petasis reaction).
相似化合物的比较
(2-Aminopyridin-5-yl)boronic acid pinacol ester: Similar in structure but with a different position of the boronic acid group.
6-Aminopyridine-3-boronic acid: Another pyridinylboronic acid with similar reactivity.
Uniqueness: (2-Aminopyridin-3-yl)boronic acid is unique due to its specific positioning of the boronic acid group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex molecules and in applications requiring precise chemical modifications.
属性
IUPAC Name |
(2-aminopyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFFTFAARIPGPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598926.png)
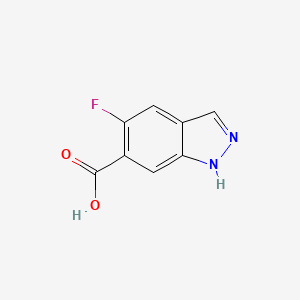
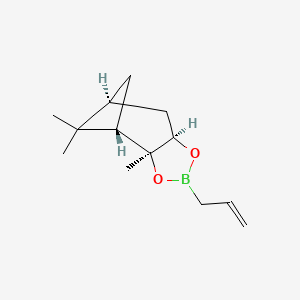
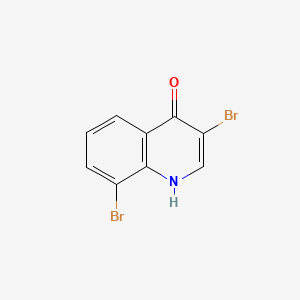
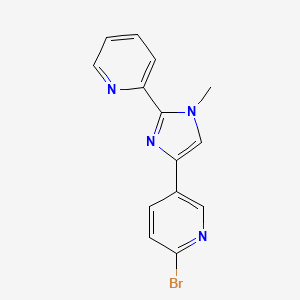
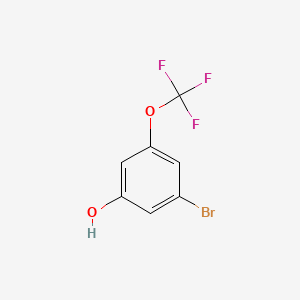
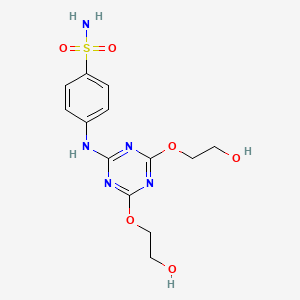
![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B598936.png)
![6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride](/img/structure/B598937.png)

